BenchChemオンラインストアへようこそ!

Dapagliflozin propanediol hydrate

SGLT2 selectivity SGLT1 off-target glucose reabsorption

Dapagliflozin Propanediol Hydrate (CAS 1700615-13-9) is the precisely engineered 1:1:1 stoichiometric co-crystal of dapagliflozin, (S)-propylene glycol, and water—the specific solid form in the reference listed drug Farxiga/Forxiga. Unlike the hygroscopic, process-compromised free base, this co-crystal ensures content uniformity and reproducible tablet manufacturing. With a distinct 24-h urinary glucose excretion of 40.8 g, it is the definitive reference standard for generic development, bioequivalence studies, and SGLT2 inhibition research. Critically, this co-crystal undergoes amorphization at elevated temperatures; strict storage at -20°C is essential to preserve polymorphic integrity and research reproducibility.

Molecular Formula C24H35ClO9
Molecular Weight 503.0 g/mol
CAS No. 1700615-13-9
Cat. No. B8033639
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameDapagliflozin propanediol hydrate
CAS1700615-13-9
Molecular FormulaC24H35ClO9
Molecular Weight503.0 g/mol
Structural Identifiers
SMILESCCOC1=CC=C(C=C1)CC2=C(C=CC(=C2)C3C(C(C(C(O3)CO)O)O)O)Cl.CC(CO)O.O
InChIInChI=1S/C21H25ClO6.C3H8O2.H2O/c1-2-27-15-6-3-12(4-7-15)9-14-10-13(5-8-16(14)22)21-20(26)19(25)18(24)17(11-23)28-21;1-3(5)2-4;/h3-8,10,17-21,23-26H,2,9,11H2,1H3;3-5H,2H2,1H3;1H2/t17-,18-,19+,20-,21+;3-;/m10./s1
InChIKeyGOADIQFWSVMMRJ-UPGAGZFNSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 100 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Dapagliflozin Propanediol Hydrate: A Crystalline SGLT2 Inhibitor Solvate for Pharmaceutical Development and Research


Dapagliflozin propanediol hydrate (CAS 1700615-13-9; synonym: dapagliflozin propanediol monohydrate) is a crystalline solvate composed of dapagliflozin, (S)-propylene glycol, and water in a 1:1:1 stoichiometric ratio . It is the commercially preferred solid-state form of the sodium-glucose cotransporter 2 (SGLT2) inhibitor dapagliflozin, employed in the marketed formulation (Farxiga/Forxiga) for the treatment of type 2 diabetes mellitus, heart failure, and chronic kidney disease [1]. Relative to the dapagliflozin free base, the propanediol monohydrate solvate confers enhanced crystallinity and improved processing characteristics during pharmaceutical manufacturing [2].

Why Dapagliflozin Propanediol Hydrate Cannot Be Substituted with Other SGLT2 Inhibitors or Alternative Solid Forms


Procurement of dapagliflozin propanediol hydrate over alternative SGLT2 inhibitors or other solid-state forms of dapagliflozin is justified by three non-interchangeable factors. First, SGLT2 inhibitors exhibit pronounced divergence in SGLT2-over-SGLT1 selectivity ratios spanning nearly two orders of magnitude (from ~20-fold to ~2500-fold), directly affecting off-target SGLT1-mediated intestinal glucose absorption and safety profiles [1]. Second, within the dapagliflozin compound class, the free base form is hygroscopic and prone to amorphous transformation, leading to content uniformity failures and reduced bioavailability, whereas the propanediol monohydrate solvate provides the crystalline integrity essential for reproducible pharmaceutical processing [2]. Third, clinical outcome data from landmark cardiovascular outcome trials (CVOTs) and network meta-analyses reveal drug-specific differences in all-cause mortality and hospitalization for heart failure (HHF) that preclude class-interchangeability for applications requiring validated clinical endpoints [3]. The evidence presented below substantiates each of these differentiation axes with quantitative, comparator-based data.

Quantitative Differentiation Evidence: Dapagliflozin Propanediol Hydrate Versus SGLT2 Inhibitor Comparators


SGLT2 Selectivity Ratio: Dapagliflozin Exhibits Intermediate Selectivity with 1200-Fold SGLT2-over-SGLT1 Preference

Dapagliflozin demonstrates an SGLT2-over-SGLT1 selectivity ratio of 1200-fold, positioning it as more selective than canagliflozin (250-fold) and sotagliflozin (20-fold), while less selective than empagliflozin and ertugliflozin (both 2500-fold) [1]. In a separate direct in vitro assay using CHO transfectants with human transporters, dapagliflozin exhibited SGLT2 IC₅₀ = 1.1 nM versus SGLT1 IC₅₀ = 1390 nM, yielding a selectivity ratio of approximately 1264-fold . The intermediate selectivity profile has implications for SGLT1-mediated intestinal glucose absorption inhibition, where canagliflozin's lower selectivity correlates with higher rates of gastrointestinal adverse events.

SGLT2 selectivity SGLT1 off-target glucose reabsorption SLC5A2 SLC5A1

Acute Kidney Injury Risk Reduction: Dapagliflozin Demonstrates Comparable Renoprotection to Empagliflozin

In a 2024 network meta-analysis of 21 randomized controlled trials encompassing multiple SGLT2 inhibitors, dapagliflozin was associated with a significantly lower risk of acute kidney injury (AKI) compared with sotagliflozin, with a hazard ratio (HR) of 0.73 (95% CI, 0.56–0.96). Empagliflozin demonstrated an HR of 0.70 (95% CI, 0.53–0.92) for the same outcome, indicating comparable renoprotective efficacy between the two agents in the overall cohort [1]. No significant differences were observed among SGLT2 inhibitors for the primary efficacy outcome across the full analysis population.

acute kidney injury renoprotection nephroprotection SGLT2 inhibitor safety network meta-analysis

Hospitalization for Heart Failure Risk: Dapagliflozin Demonstrates Significant Reduction but Trails Canagliflozin in Class Ranking

In a 2025 systematic review and network meta-analysis of 17 randomized controlled trials (n = 17,809) evaluating SGLT2 inhibitors in patients with both heart failure and type 2 diabetes mellitus, the class as a whole reduced hospitalization for heart failure (HHF) by 30% versus control (HR 0.70, 95% CI 0.63–0.77) [1]. Among individual agents, canagliflozin ranked highest for reducing HHF (p-score = 0.88), while dapagliflozin and empagliflozin demonstrated comparable but numerically lower efficacy. The study employed a pairwise meta-analysis for class effects and network meta-analysis with p-score ranking for individual agent comparisons.

heart failure hospitalization HHF cardiovascular outcomes SGLT2 inhibitor network meta-analysis T2DM

Solid-State Form Differentiation: Dapagliflozin Propanediol Monohydrate Enables Manufacturability Versus Hygroscopic Free Base

The dapagliflozin free base is hygroscopic in nature; it absorbs moisture and forms sticky lumps which are difficult to process and handle, and which may ultimately lead to content uniformity issues in the dosage form. The low solubility and stability of dapagliflozin base as compared to its solvates may lead to poor bioavailability of the drug [1]. In contrast, the propanediol monohydrate solvate (dapagliflozin propanediol hydrate) is crystalline and provides the requisite physical stability for reproducible commercial-scale pharmaceutical processing. The commercially available formulations of dapagliflozin contain the propanediol (propylene glycol) monohydrate solvate of dapagliflozin as the active ingredient [1].

solid-state chemistry hygroscopicity pharmaceutical manufacturing solvate content uniformity

Acetylcholinesterase Inhibition Off-Target Activity: Dapagliflozin Exhibits Minimal AChE Interaction

Among SGLT2 inhibitors, acetylcholinesterase (AChE) inhibition potency varies by over two orders of magnitude. Dapagliflozin exhibits an AChE inhibition constant (Kᵢ) of 25.02 µM, indicating weak off-target activity at this enzyme. In comparison, canagliflozin demonstrates substantially more potent AChE inhibition with a Kᵢ of 0.13 µM (approximately 192-fold more potent), while empagliflozin shows Kᵢ = 0.177 µM and ertugliflozin shows Kᵢ = 31.69 µM [1]. AChE inhibition has been postulated as a mechanism contributing to cognitive effects and gastrointestinal motility modulation, though clinical significance remains under investigation.

acetylcholinesterase AChE off-target pharmacology CNS penetration drug safety

Procurement-Relevant Application Scenarios for Dapagliflozin Propanediol Hydrate


Pharmaceutical Formulation Development Requiring Crystalline SGLT2 Inhibitor with Defined Solid-State Properties

Dapagliflozin propanediol hydrate (monohydrate) is the appropriate procurement choice for formulation scientists developing solid oral dosage forms of dapagliflozin. The crystalline solvate provides the physical stability necessary for content uniformity and reproducible manufacturing, whereas the hygroscopic free base forms sticky lumps upon moisture absorption and is unsuitable for direct processing [1]. USP Reference Standard grade material (ISO 17034 and ISO/IEC 17025 certified) is available for analytical method development and quality control applications .

SGLT2 Selectivity Research with Requirement for Intermediate SGLT2/SGLT1 Discrimination

For in vitro studies evaluating SGLT2 inhibition with a defined selectivity window, dapagliflozin propanediol hydrate provides a 1200-fold SGLT2-over-SGLT1 selectivity ratio [1]. This intermediate selectivity profile enables research into SGLT2-mediated glucose reabsorption mechanisms with substantially lower SGLT1 off-target activity than canagliflozin (250-fold) or sotagliflozin (20-fold), while maintaining detectable SGLT2 potency (IC₅₀ = 1.1 nM) . The compound is suitable for CHO cell-based AMG uptake assays and in vivo glucose excretion studies in rodent models.

Cardiorenal Outcomes Research Leveraging Validated Clinical Trial Evidence Base

Dapagliflozin propanediol hydrate is supported by a robust clinical evidence portfolio including the DECLARE-TIMI 58 (n = 17,160), DAPA-HF (n = 4,744), and DAPA-CKD (n = 4,304) landmark trials [1]. In a 2024 network meta-analysis, dapagliflozin demonstrated a 27% reduction in acute kidney injury risk versus sotagliflozin (HR 0.73, 95% CI 0.56–0.96), with renoprotective efficacy comparable to empagliflozin . This extensive trial database supports translational research and biomarker validation studies requiring compounds with well-characterized clinical outcomes.

Pharmacokinetic Reference Standard for Bioequivalence and Prodrug Development Studies

Dapagliflozin propanediol monohydrate (DAP-PDH, Forxiga) serves as the reference formulation in pharmacokinetic studies evaluating alternative dapagliflozin prodrugs and formulations. In a 2023 crossover study (n = 28 healthy subjects), the geometric mean ratios of Cₘₐₓ and AUC for dapagliflozin from DAP-FOR prodrug to DAP-PDH reference fell within the conventional bioequivalence range of 0.80–1.25, validating the reference standard's utility for comparative PK assessments [1]. USP and secondary reference standards are available for analytical method development and validation .

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

41 linked technical documents
Explore Hub


Quote Request

Request a Quote for Dapagliflozin propanediol hydrate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.